molecular formula C22H34O3 B12648613 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one CAS No. 77522-86-2

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one

Cat. No.: B12648613
CAS No.: 77522-86-2
M. Wt: 346.5 g/mol
InChI Key: QBNQGIWYOQJMHJ-YRCTWBNTSA-N
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Description

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one: is a steroidal compound with the molecular formula C22H34O3 . It is known for its unique structure, which includes two hydroxyl groups at the 3beta and 17alpha positions. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the steroidal ring structure.

    Purification: Isolation and purification of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield additional hydroxylated derivatives.

Scientific Research Applications

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3beta,17alpha-Dihydroxypregn-5-en-20-one
  • 3beta,16alpha-Dihydroxypregn-5-en-20-one
  • 3beta,21-Dihydroxypregn-5-en-20-one

Uniqueness

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one is unique due to its specific hydroxylation pattern and structural configuration

Biological Activity

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one, a steroidal compound with the molecular formula C22H34O3, has garnered attention in the scientific community due to its potential biological activities and applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

PropertyValue
CAS No. 77522-86-2
Molecular Formula C22H34O3
Molecular Weight 346.5 g/mol
IUPAC Name 1-[(1R,4aS,4bR,8S,...]

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It binds to specific receptors, modulating gene expression and influencing various cellular processes. This compound is believed to have anti-inflammatory and potential anti-cancer properties due to its ability to regulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Hormonal Activity : Acts as a precursor for steroid hormones, influencing endocrine functions.
  • Anti-inflammatory Effects : Exhibits properties that may reduce inflammation by modulating immune responses.
  • Antioxidant Properties : Potentially reduces oxidative stress in cells, contributing to cellular protection .

Case Studies and Research Findings

  • Steroid Hormone Precursor :
    • A study highlighted the role of this compound in synthesizing various steroid hormones, emphasizing its importance in endocrine research and therapeutic applications.
  • Anti-Cancer Activity :
    • Research conducted on the compound's effect on cancer cell lines demonstrated a significant reduction in proliferation rates. The study suggested that the compound may induce apoptosis in malignant cells through specific signaling pathways.
  • Inflammation Modulation :
    • An investigation into the anti-inflammatory properties revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundKey Features
3beta,17alpha-Dihydroxypregn-5-en-20-oneSimilar structure; different hydroxylation pattern
3beta,16alpha-Dihydroxypregn-5-en-20-oneVarying biological activities; less studied
3beta,21-Dihydroxypregn-5-en-20-oneKnown for distinct anti-inflammatory effects

Properties

CAS No.

77522-86-2

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(1R,4aS,4bR,8S,10aR,10bS,12aS)-1,8-dihydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-chrysen-1-yl]ethanone

InChI

InChI=1S/C22H34O3/c1-14(23)22(25)10-4-5-19-17-7-6-15-13-16(24)8-11-20(15,2)18(17)9-12-21(19,22)3/h6,16-19,24-25H,4-5,7-13H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

QBNQGIWYOQJMHJ-YRCTWBNTSA-N

Isomeric SMILES

CC(=O)[C@]1(CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC(=O)C1(CCCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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